molecular formula C22H24F3N3O4 B1680824 SB273005 CAS No. 205678-31-5

SB273005

Cat. No.: B1680824
CAS No.: 205678-31-5
M. Wt: 451.4 g/mol
InChI Key: KSSPHFGIOASRDE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-273005 is a potent nonpeptide antagonist of integrin receptors, specifically targeting the αvβ3 and αvβ5 receptors. It is known for its high affinity and specificity, making it a valuable compound in scientific research, particularly in the fields of cell adhesion, migration, and bone resorption .

Mechanism of Action

Target of Action

SB273005, also known as HG7MY8V9AA, is a potent nonpeptide and orally active integrin antagonist . Its primary targets are the αvβ3 receptor and the αvβ5 receptor , with Ki values of 1.2 nM and 0.3 nM respectively . These receptors are part of the integrin family of adhesion molecules, which mediate cell adhesion to serum proteins and the extracellular matrix .

Mode of Action

This compound binds to the αvβ3 and αvβ5 receptors with low nanomolar affinity . It inhibits αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption . It binds weakly to integrins αiibβ3 and α5β1 .

Biochemical Pathways

The αvβ3 and αvβ5 integrins play a pivotal role in bone resorption . By inhibiting these integrins, this compound affects the biochemical pathways involved in bone resorption. This results in the inhibition of cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption .

Result of Action

The inhibition of αvβ3-mediated cell adhesion, endothelial cell migration, and osteoclast-mediated bone resorption by this compound leads to significant changes at the molecular and cellular levels . For instance, in pregnant mice, this compound reversed the decrease in IL-2 levels produced by Th1 cells and the increase in IL-10 levels derived from Th2 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of pregnancy, this compound was shown to reverse certain immunological changes . .

Biochemical Analysis

Biochemical Properties

SB273005 interacts with two closely related integrins, αvβ3 and αvβ5, with Ki values of 1.2 nM and 0.3 nM respectively . It mediates cell adhesion to serum proteins and extracellular matrix via the recognition of the arg-gly-asp (RGD) sequence .

Cellular Effects

This compound inhibits αvβ3-mediated cell adhesion with an IC50 value of 3 nM, endothelial cell migration with an IC50 of 1.8 nM, and osteoclast-mediated bone resorption with an IC50 of 11 nM in vitro . It also reduces the production of Th2 cells and cytokine IL-10 in pregnant mice .

Molecular Mechanism

This compound binds αvβ3 and αvβ5 with low nM affinity, but binds weakly to integrins αIIbβ3 and α5β1 . It reverses the reduction of Th1 cell-produced IL-2 levels and the increase of Th2 cell-derived IL-10 levels .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on cell adhesion, migration, and bone resorption in vitro .

Dosage Effects in Animal Models

In animal models, prophylactic treatment with this compound at doses of 60, 30, and 10 mg/kg twice daily significantly normalized bone mineral density (BMD) . A single daily dose of this compound significantly improved BMD only when it was prophylactically administered at 60 mg/kg .

Metabolic Pathways

It is known to interact with integrins, which play a key role in cell adhesion and signaling .

Transport and Distribution

It is known to bind integrins, which are transmembrane receptors that mediate cell adhesion .

Subcellular Localization

As it interacts with integrins, which are transmembrane receptors, it is likely to be located at the cell membrane where it can interact with these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB-273005 is synthesized through a series of chemical reactions involving the formation of a benzazepine core structure. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of SB-273005 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SB-273005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SB-273005 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB-273005 is unique due to its high specificity and affinity for the αvβ3 and αvβ5 integrin receptors. This specificity makes it a valuable tool in studying integrin-mediated processes and developing targeted therapies .

Properties

IUPAC Name

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSPHFGIOASRDE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205678-31-5
Record name SB-273005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-273005
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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